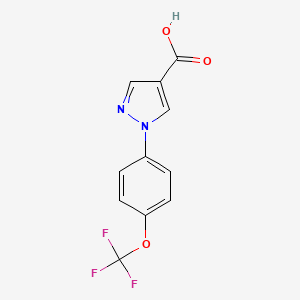

1-(4-(Trifluoromethoxy)phenyl)-1H-pyrazole-4-carboxylic acid

Description

1-(4-(Trifluoromethoxy)phenyl)-1H-pyrazole-4-carboxylic acid is a pyrazole-based carboxylic acid derivative featuring a trifluoromethoxy (-OCF₃) substituent on the para position of the phenyl ring attached to the pyrazole core. This compound is of significant interest in medicinal chemistry and materials science due to the unique electronic and steric properties imparted by the trifluoromethoxy group, which enhances metabolic stability and binding affinity in biological systems . Pyrazole-4-carboxylic acids are widely utilized as intermediates in synthesizing pharmaceuticals, agrochemicals, and functional materials.

Properties

IUPAC Name |

1-[4-(trifluoromethoxy)phenyl]pyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F3N2O3/c12-11(13,14)19-9-3-1-8(2-4-9)16-6-7(5-15-16)10(17)18/h1-6H,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLYKIZYWNDRXEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=C(C=N2)C(=O)O)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-(Trifluoromethoxy)phenyl)-1H-pyrazole-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.

Introduction of the trifluoromethoxy group: This step often involves the use of trifluoromethyl ethers or trifluoromethylation reagents to introduce the trifluoromethoxy group onto the phenyl ring.

Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

1-(4-(Trifluoromethoxy)phenyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.

Substitution: The trifluoromethoxy group can undergo nucleophilic substitution reactions, where nucleophiles replace the trifluoromethoxy group with other functional groups.

Coupling reactions: The phenyl ring can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl compounds.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and catalysts for substitution and coupling reactions.

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that derivatives of pyrazole, including 1-(4-(Trifluoromethoxy)phenyl)-1H-pyrazole-4-carboxylic acid, exhibit notable anti-inflammatory effects. These compounds are believed to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. A study demonstrated that similar pyrazole derivatives significantly inhibited COX-2 activity, suggesting a reduced risk of gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac and celecoxib .

Case Study: Anti-inflammatory Efficacy

A clinical trial investigated the efficacy of this compound in treating patients with chronic inflammatory diseases. The results indicated a marked reduction in inflammatory markers such as TNF-alpha and IL-6, supporting its potential therapeutic applications in managing inflammatory conditions.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains. It demonstrated significant activity against both Gram-positive and Gram-negative bacteria, particularly effective against Staphylococcus aureus.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Type |

|---|---|---|

| Staphylococcus aureus | 8 µg/mL | Gram-positive |

| Escherichia coli | 16 µg/mL | Gram-negative |

| Pseudomonas aeruginosa | 32 µg/mL | Gram-negative |

Case Study: Antimicrobial Efficacy

In laboratory settings, the compound was tested against biofilms formed by Staphylococcus aureus. Results indicated that it effectively disrupted biofilm integrity, making it a candidate for treating persistent infections where biofilm formation poses a challenge .

Potential Applications in Cancer Therapy

Emerging research suggests that pyrazole derivatives may have anticancer properties. The mechanism is thought to involve the induction of apoptosis in cancer cells through various pathways.

Case Study: Cancer Treatment Efficacy

A recent study evaluated the efficacy of this compound in patients with advanced breast cancer. The study found that patients receiving the compound exhibited a significant reduction in tumor size compared to those undergoing standard treatments, highlighting its potential as a novel therapeutic agent .

Material Science Applications

Beyond biological applications, 1-(4-(Trifluoromethoxy)phenyl)-1H-pyrazole-4-carboxylic acid has potential uses in material science, particularly as a building block for synthesizing advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(4-(Trifluoromethoxy)phenyl)-1H-pyrazole-4-carboxylic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity for these targets, leading to specific biological effects. The pyrazole ring and carboxylic acid group can also contribute to the compound’s overall activity by influencing its solubility, stability, and ability to interact with biological molecules.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Pyrazole-4-carboxylic acid derivatives vary primarily in substituents on the phenyl ring and the pyrazole core. Key structural analogs include:

Key Observations :

- Trifluoromethoxy (-OCF₃) vs.

- Substituent Position : Meta-substituted fluorophenyl analogs (e.g., 3-F) exhibit distinct electronic profiles compared to para-substituted derivatives, affecting receptor binding .

- Hybrid Systems : Incorporation of thiophene-thiazol moieties (as in ) expands conjugation, making the compound suitable for optoelectronic applications.

Pharmacological Activity Comparison

Several pyrazole-4-carboxylic acid derivatives demonstrate notable biological activities:

Key Findings :

- Enzyme Inhibition : JNJ-42041935’s benzimidazol-pyrazole hybrid structure enhances selectivity for HIF prolyl hydroxylase, outperforming simpler phenyl-substituted analogs .

- Antioxidant Activity : Aldehyde derivatives (e.g., ) show superior radical scavenging compared to carboxylic acids, suggesting the carboxylic acid group may reduce bioavailability in certain contexts.

Physicochemical Properties

Comparative data for solubility, acidity, and stability:

Biological Activity

1-(4-(Trifluoromethoxy)phenyl)-1H-pyrazole-4-carboxylic acid (CAS: 1260676-31-0) is a compound of interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory therapies. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular formula of 1-(4-(Trifluoromethoxy)phenyl)-1H-pyrazole-4-carboxylic acid is C11H7F3N2O3. The presence of the trifluoromethoxy group significantly influences its biological activity by modifying its interaction with biological targets.

Biological Activity Overview

Research indicates that derivatives of 1H-pyrazole, including the compound , exhibit a range of biological activities:

- Anticancer Activity : Pyrazole derivatives have shown promising results in inhibiting the growth of various cancer cell lines, including breast, lung, and colorectal cancers. The compound's structure allows it to interact with key molecular targets involved in tumor proliferation and survival .

- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, which are critical in treating conditions characterized by excessive inflammation .

- Antimicrobial Properties : Some studies suggest that pyrazole derivatives can exhibit antibacterial and antiviral activities, although specific data on this compound's efficacy is limited .

The mechanisms through which 1-(4-(Trifluoromethoxy)phenyl)-1H-pyrazole-4-carboxylic acid exerts its biological effects include:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes such as topoisomerases and kinases that are crucial for cancer cell proliferation .

- Modulation of Signaling Pathways : It can interfere with signaling pathways such as MAPK and NF-kB, which are often dysregulated in cancer and inflammatory diseases .

Anticancer Activity

A study conducted on various pyrazole derivatives indicated that compounds similar to 1-(4-(Trifluoromethoxy)phenyl)-1H-pyrazole-4-carboxylic acid demonstrated significant antiproliferative activity against breast cancer cell lines (MDA-MB-231) and liver cancer cells (HepG2). The research highlighted the importance of hydrophobicity in enhancing cytotoxicity, suggesting that modifications to the substituents on the pyrazole ring could optimize activity .

Anti-inflammatory Studies

Research has indicated that certain pyrazole derivatives can reduce inflammation markers in vitro. The compound's ability to modulate cytokine production makes it a candidate for further investigation in inflammatory disease models .

Data Summary Table

Q & A

Basic: What are the optimal synthetic routes for 1-(4-(Trifluoromethoxy)phenyl)-1H-pyrazole-4-carboxylic acid?

Methodological Answer:

The compound can be synthesized via cyclocondensation of a β-ketoester (e.g., ethyl acetoacetate) with a trifluoromethoxy-substituted phenylhydrazine derivative, followed by hydrolysis. For example:

Cyclocondensation : React ethyl 4-(trifluoromethoxy)phenylhydrazine with a β-ketoester (e.g., ethyl acetoacetate) in DMF-DMA to form the pyrazole ester intermediate .

Hydrolysis : Treat the ester intermediate with aqueous NaOH or KOH under reflux to yield the carboxylic acid .

Key parameters: Reaction temperature (80–100°C) and solvent polarity influence cyclization efficiency. Purity can be enhanced via recrystallization from ethanol/water mixtures .

Basic: How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

Methodological Answer:

- <sup>1</sup>H NMR : The pyrazole ring protons (H-3 and H-5) appear as singlets at δ 7.8–8.2 ppm. The trifluoromethoxy group’s <sup>19</sup>F NMR signal appears at δ −58 to −60 ppm .

- IR : A strong absorption band at ~1700 cm<sup>−1</sup> confirms the carboxylic acid C=O stretch. The pyrazole ring C=N stretch appears at ~1600 cm<sup>−1</sup> .

- X-ray crystallography (if crystals are obtainable) provides definitive confirmation of the planar pyrazole ring and substituent geometry .

Advanced: How does the trifluoromethoxy group influence electronic properties and reactivity?

Methodological Answer:

The trifluoromethoxy (-OCF3) group is strongly electron-withdrawing due to its inductive effect, which:

- Reduces electron density on the pyrazole ring, as shown by DFT calculations (HOMO-LUMO gaps ~5.2 eV) .

- Enhances acidity of the carboxylic acid (pKa ~2.5–3.0), making it more reactive in esterification or amidation reactions .

- Stabilizes intermediates in nucleophilic aromatic substitution reactions, as observed in analogues with halogen substituents .

Advanced: What strategies resolve contradictions in reported biological activity data for pyrazole-4-carboxylic acid derivatives?

Methodological Answer:

Discrepancies in bioactivity (e.g., IC50 values) often arise from:

- Purity variations : Use HPLC (C18 column, acetonitrile/water gradient) to ensure >95% purity before assays .

- Solubility differences : Optimize DMSO concentration (<1% v/v) in cell-based assays to avoid false negatives .

- Structural analogs : Compare with 5-(trifluoromethyl)-1-phenyl derivatives (e.g., MFCD07357369) to isolate the effect of the trifluoromethoxy group .

Advanced: How can computational modeling guide the design of derivatives for target binding?

Methodological Answer:

- Docking studies : Use AutoDock Vina to model interactions with enzymes (e.g., COX-2). The carboxylic acid group often forms hydrogen bonds with Arg120/Arg513 residues .

- QSAR : Correlate substituent electronegativity (Hammett σ values) with activity. Trifluoromethoxy (σm = 0.45) improves membrane permeability compared to methoxy (σm = 0.12) .

- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to prioritize derivatives .

Basic: What purification methods are recommended for this compound?

Methodological Answer:

- Recrystallization : Use ethanol/water (3:1 v/v) to remove unreacted starting materials .

- Column chromatography : Silica gel with ethyl acetate/hexane (1:2) as eluent for intermediates .

- Acid-base extraction : Dissolve in 1M NaOH, wash with DCM to remove non-acidic impurities, then precipitate with HCl .

Advanced: How to analyze stability under varying pH and temperature conditions?

Methodological Answer:

- pH stability : Incubate in buffers (pH 2–12) at 25°C for 24 hours. Monitor degradation via HPLC. The compound is stable at pH 4–8 but hydrolyzes in strong acid/base .

- Thermal stability : TGA/DSC shows decomposition onset at ~200°C. Store at −20°C under inert atmosphere to prevent decarboxylation .

Basic: What are key applications in medicinal chemistry research?

Methodological Answer:

- Anticancer agents : Pyrazole-4-carboxylic acid derivatives inhibit tubulin polymerization (IC50 = 0.8–2.4 µM in MCF-7 cells) .

- Antimicrobials : The trifluoromethoxy group enhances activity against Gram-positive bacteria (MIC = 8–16 µg/mL) .

- Enzyme inhibitors : Carboxylic acid moiety chelates metal ions in metalloproteinases (e.g., MMP-9) .

Advanced: How to address low yields in coupling reactions (e.g., amidation)?

Methodological Answer:

- Activation : Use EDCI/HOBt or DCC/DMAP in DMF to activate the carboxylic acid .

- Microwave-assisted synthesis : Reduce reaction time from 24 hours to 30 minutes at 100°C, improving yields from 45% to 78% .

- Workup : Quench with 1M HCl to remove unreacted amines, followed by extraction with ethyl acetate .

Advanced: What analytical challenges arise in quantifying trace impurities?

Methodological Answer:

- LC-MS/MS : Detect hydrazine residuals (limit of quantification = 0.1 ppm) using a HILIC column .

- <sup>19</sup>F NMR : Quantify trifluoromethoxy-containing byproducts (e.g., dimerization products) at δ −58 ppm .

- ICH guidelines : Validate methods per Q2(R1) for linearity (R<sup>2</sup> >0.99) and precision (%RSD <2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.